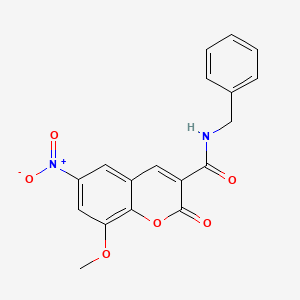

N-benzyl-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-8-methoxy-6-nitro-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O6/c1-25-15-9-13(20(23)24)7-12-8-14(18(22)26-16(12)15)17(21)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTZPUMNFXWBAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps. One common method involves the condensation of 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid with benzylamine under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The carbonyl group in the chromene ring can be reduced to a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an appropriate solvent.

Major Products Formed

Reduction of the nitro group: Forms N-benzyl-8-methoxy-6-amino-2-oxo-2H-chromene-3-carboxamide.

Reduction of the carbonyl group: Forms N-benzyl-8-methoxy-6-nitro-2-hydroxy-2H-chromene-3-carboxamide.

Scientific Research Applications

N-benzyl-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide has various applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its structural similarity to other bioactive chromenes.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chromene core can interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to three classes of analogs from the evidence:

3-Oxo-3H-Benzo[f]chromene-2-Carboxamides (e.g., Compound 5a) : Core Structure: Shares the chromene-2-carboxamide backbone but lacks nitro and methoxy substituents. Substituents: Features a 3,5-dimethylphenyl group (electron-donating) instead of benzyl.

Chlorophenyl-Substituted Chromenes (e.g., Compound 4) : Core Structure: Contains a tetrahydrochromeno[2,3-d]pyrimidin-4-one scaffold. Substituents: Bulky 2-chlorobenzylidene and chlorophenyl groups introduce steric hindrance and electron-withdrawing effects. Implications: The benzyl group in the target compound may reduce steric bulk compared to chlorophenyl analogs, possibly enhancing solubility or membrane permeability.

Physical and Spectroscopic Properties

Biological Activity

N-benzyl-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, characterized by its unique structure that includes a methoxy group, a nitro group, and a carboxamide group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of N-benzyl-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide is C18H14N2O6, with a molecular weight of 354.31 g/mol. Its structure allows for various chemical reactions, making it a valuable compound for further synthetic modifications and biological evaluations.

The biological activity of N-benzyl-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide can be attributed to its interaction with specific molecular targets within biological systems. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, potentially leading to various biological effects. The chromene core may modulate enzyme and receptor activities, influencing critical cellular pathways.

Anticancer Activity

Recent studies have indicated that N-benzyl-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide exhibits significant antiproliferative effects against various cancer cell lines. For instance, derivatives of similar chromene compounds have shown selective activity against breast cancer cell lines (MCF-7) with IC50 values ranging from 1.2 to 8.7 µM . The structural features of this compound suggest it may also possess similar anticancer properties.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Related studies have shown that chromene derivatives exhibit antibacterial activity against Gram-positive strains, indicating that N-benzyl-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide may also possess such properties . The presence of the nitro group enhances its potential as an antimicrobial agent.

Antioxidant Activity

Antioxidant activity is another promising aspect of N-benzyl-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models . This property is crucial for developing therapeutic agents aimed at conditions related to oxidative damage.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity | IC50 (µM) |

|---|---|---|---|

| N-benzyl-8-methoxy-6-nitro derivative | Nitro group present | Antiproliferative | 1.2 - 8.7 |

| N-benzyl-8-methoxy derivative | Hydroxyl instead of nitro | Antioxidant | Varies |

| N-benzyl derivatives with cyano groups | Increased activity against MCF-7 | Antiproliferative | 3.1 - 5.3 |

Case Studies and Research Findings

- Antiproliferative Studies : Research has shown that structurally similar compounds exhibit significant antiproliferative effects on various cancer cell lines, suggesting that N-benzyl derivatives could be explored further for anticancer therapies .

- Antimicrobial Testing : A study focusing on chromene derivatives indicated that certain compounds displayed notable antimicrobial activity against specific bacterial strains, reinforcing the potential of N-benzyl derivatives in treating infections .

- Antioxidant Evaluation : In vitro studies assessing the antioxidant capacity of related compounds have demonstrated their effectiveness in reducing oxidative stress markers, which could translate into protective effects in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.